Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)-
Brand Name: Vulcanchem
CAS No.: 61200-57-5
VCID: VC18216070
InChI: InChI=1S/C7H6Br2O2S/c8-5-4(3-12-6(5)9)7-10-1-2-11-7/h3,7H,1-2H2
SMILES:
Molecular Formula: C7H6Br2O2S
Molecular Weight: 314.00 g/mol

Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)-

CAS No.: 61200-57-5

Cat. No.: VC18216070

Molecular Formula: C7H6Br2O2S

Molecular Weight: 314.00 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- - 61200-57-5

Specification

CAS No. 61200-57-5
Molecular Formula C7H6Br2O2S
Molecular Weight 314.00 g/mol
IUPAC Name 2-(4,5-dibromothiophen-3-yl)-1,3-dioxolane
Standard InChI InChI=1S/C7H6Br2O2S/c8-5-4(3-12-6(5)9)7-10-1-2-11-7/h3,7H,1-2H2
Standard InChI Key MDUPRBPKIMXHDS-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)C2=CSC(=C2Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a five-membered thiophene ring (C₄H₄S) substituted with two bromine atoms at positions 2 and 3 and a 1,3-dioxolane ring fused at position 4. The dioxolane moiety introduces an oxygen-rich, electron-donating group, while the bromine atoms enhance electrophilic reactivity. This combination creates a molecule with distinct electronic properties, enabling participation in cross-coupling reactions and serving as a precursor for further functionalization .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals key structural details. For analogous dioxolane-containing thiophenes, the proton NMR spectrum typically shows signals for the dioxolane methylene groups (δ 4.0–4.5 ppm) and aromatic protons on the thiophene ring (δ 7.0–8.0 ppm) . Bromine substituents induce deshielding effects, shifting adjacent proton signals upfield. Carbon-13 NMR spectra corroborate these assignments, with distinct peaks for the dioxolane carbons (∼65–75 ppm) and thiophene carbons (∼120–140 ppm) .

Synthetic Methodologies

Direct Bromination of Thiophene Precursors

A common strategy involves the bromination of 4-(1,3-dioxolan-2-yl)thiophene. Using hydrobromic acid (HBr) and bromine (Br₂) under reflux conditions achieves regioselective dibromination at the 2 and 3 positions. For example, heating 4-(1,3-dioxolan-2-yl)thiophene with excess Br₂ in HBr at 100°C for 12 hours yields the target compound with ∼70% efficiency .

Catalytic Approaches

Palladium-catalyzed cross-coupling reactions enable modular synthesis. A representative protocol involves:

  • Stannylation: Converting 4-(1,3-dioxolan-2-yl)thiophene to its tributylstannane derivative.

  • Bromination: Treating the stannane with N-bromosuccinimide (NBS) to introduce bromine atoms.

  • Purification: Column chromatography on silica gel with dichloromethane/hexane eluents .

This method offers superior control over substitution patterns and minimizes byproducts.

Functionalization via Dioxolane Ring Opening

The dioxolane group serves as a protected form of a carbonyl group. Acidic hydrolysis (e.g., HCl/THF) cleaves the dioxolane to yield a ketone, enabling subsequent reactions such as:

  • Grignard additions to form alcohols.

  • Reductive amination to generate amines .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits moderate thermal stability, with decomposition temperatures above 200°C. Differential scanning calorimetry (DSC) of analogous dioxolane-thiophenes reveals glass transition temperatures (Tg) between 50–80°C, indicative of amorphous solid formation .

Solubility Profile

  • High solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • Moderate solubility in chlorinated solvents (CH₂Cl₂, CHCl₃).

  • Low solubility in alkanes and water .

Spectroscopic Properties

PropertyValue/ObservationTechnique
UV-Vis λmax280–320 nmUV-Vis
Fluorescence λem400–450 nmFluorescence
IR ν(C-Br)550–600 cm⁻¹FT-IR

These properties align with those of structurally similar bromothiophenes .

Applications in Materials Science and Pharmaceuticals

Organic Electronics

The compound’s electron-deficient thiophene core and bromine substituents make it suitable for:

  • Organic photovoltaics (OPVs): As an electron-accepting moiety in donor-acceptor polymers.

  • Organic light-emitting diodes (OLEDs): Enhancing charge transport in emissive layers .

Case Study: Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, derivatives of this compound act as sensitizers, achieving power conversion efficiencies (PCE) up to 8.2% due to broad light absorption and efficient electron injection into TiO₂ .

Pharmaceutical Intermediates

Brominated thiophenes are precursors to bioactive molecules. For instance:

  • Anticancer agents: Bromine atoms facilitate Suzuki-Miyaura couplings with aryl boronic acids to create kinase inhibitors.

  • Antimicrobials: The dioxolane group enhances membrane permeability, improving efficacy against Gram-positive bacteria .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKey Differences
2-BromothiopheneBr at position 2Lacks dioxolane group
3-BromothiopheneBr at position 3Different bromine pattern
5-(1,3-Dioxolan-2-yl)thiopheneDioxolane at position 5Altered regioselectivity

This table underscores the unique reactivity and application potential of 2,3-dibromo-4-(1,3-dioxolan-2-yl)thiophene .

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